1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene
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Overview
Description
1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromo, and dimethoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring with appropriate substituents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy and dimethoxymethyl groups can be oxidized or reduced under specific conditions.
Deprotection: The benzyloxy group can be removed through hydrogenolysis or other deprotection methods.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acid derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.
Materials Science: Utilized in the creation of novel materials with specific properties, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromo group can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with other molecules .
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-bromobenzene
- 1-(Benzyloxy)-3-methylbenzene
- 1-(Benzyloxy)-3-chlorobenzene
Uniqueness: 1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene is unique due to the presence of both benzyloxy and dimethoxymethyl groups, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications .
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and utilization in various fields.
Properties
IUPAC Name |
1-bromo-3-(dimethoxymethyl)-5-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-16(19-2)13-8-14(17)10-15(9-13)20-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDOBOUGDGLHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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